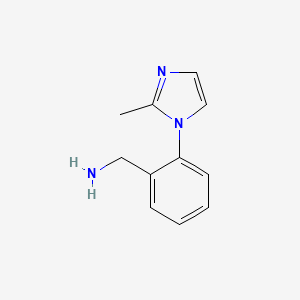

2-(2-Methyl-1H-imidazol-1-yl)benzylamine

描述

Contextual Significance of Imidazole-Containing Benzylamines in Chemical Sciences

Imidazole-containing compounds are of paramount importance in the chemical sciences, largely due to the unique properties of the imidazole (B134444) ring. This five-membered heterocycle, containing two nitrogen atoms, is aromatic and can act as both a weak acid and a weak base. researchgate.netscialert.netuobasrah.edu.iq This amphoteric nature, coupled with its ability to form a variety of non-covalent interactions, makes the imidazole scaffold a privileged structure in medicinal chemistry and materials science. researchgate.net When incorporated into a larger molecule like a benzylamine (B48309), the imidazole group can significantly influence the compound's steric and electronic properties, as well as its capacity for biological interactions.

The benzylamine portion of the molecule also contributes to its chemical significance. Benzylamines are common structural motifs in many biologically active compounds and serve as versatile intermediates in organic synthesis. rsc.orgelsevierpure.com The combination of the imidazole and benzylamine functionalities in a single molecule, as seen in 2-(2-Methyl-1H-imidazol-1-yl)benzylamine, results in a scaffold with potential applications ranging from catalysis to drug discovery. The nitrogen atoms of the imidazole ring and the amine group of the benzylamine can act as ligands for metal ions, suggesting applications in coordination chemistry.

Historical Trajectory and Evolution of Research on Related Molecular Architectures

Research into imidazole-containing compounds has a rich history, dating back to the 19th century. The imidazole ring is a fundamental component of essential biological molecules like the amino acid histidine and the neurotransmitter histamine (B1213489). rsc.orgelsevierpure.com This biological prevalence spurred early interest in the synthesis and properties of imidazole derivatives.

The development of synthetic methodologies for imidazole-based structures has evolved considerably over the decades. Early methods often required harsh reaction conditions and offered limited control over substitution patterns. More contemporary approaches, including transition metal-catalyzed cross-coupling reactions and multi-component reactions, have provided more efficient and versatile routes to a wide array of substituted imidazoles. rsc.orgelsevierpure.com

Specifically, the synthesis of N-aryl and N-benzyl imidazoles has been an area of active research. The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, has been historically employed for this purpose. More recently, palladium- and copper-catalyzed N-arylation reactions have become the methods of choice, offering milder reaction conditions and broader substrate scope. The synthesis of benzimidazole (B57391) derivatives, which share structural similarities, has also seen significant advancements, with methods like the condensation of o-phenylenediamines with aldehydes or carboxylic acids being well-established. rsc.orgbanglajol.infoyoutube.com

Current State of Knowledge and Identification of Research Frontiers for this compound

While the broader class of imidazole-containing benzylamines has been investigated, a detailed survey of the scientific literature reveals that this compound itself has not been the subject of extensive, dedicated research. Much of the available information is derived from studies on structurally related compounds.

Synthesis and Characterization: The synthesis of this compound would likely proceed through the N-arylation of 2-methylimidazole (B133640) with a suitable ortho-substituted benzyl (B1604629) halide or through a reductive amination pathway. Spectroscopic characterization would be crucial for confirming its structure. Based on related compounds, the following spectroscopic characteristics can be anticipated:

| Spectroscopic Data (Anticipated) | Description |

| ¹H NMR | Signals corresponding to the methyl group on the imidazole ring, aromatic protons of the benzyl and imidazole rings, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the imidazole and benzene (B151609) rings, the methyl group, and the benzylic carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, aiding in the confirmation of its molecular formula. |

Research Frontiers: The limited specific research on this compound presents several opportunities for future investigation:

Definitive Synthesis and Structural Elucidation: A detailed study on the optimal synthetic route and full characterization, including single-crystal X-ray diffraction, would provide foundational data for this compound.

Exploration of Biological Activity: Given that many imidazole and benzylamine derivatives exhibit biological activity, a comprehensive screening of this compound for various pharmacological properties (e.g., antimicrobial, anticancer, anti-inflammatory) is a logical next step. scialert.netijpsjournal.commdpi.com

Coordination Chemistry: The potential of this compound to act as a ligand for various metal ions is unexplored. Research in this area could lead to the development of new catalysts or materials.

Comparative Studies: A systematic comparison of the properties and activities of this compound with its isomers (e.g., where the benzylamine is attached at a different position on the imidazole ring) would provide valuable structure-activity relationship insights.

Interdisciplinary Relevance and Potential Impact of Future Discoveries

Future discoveries related to this compound could have a significant impact across multiple scientific disciplines.

Medicinal Chemistry: The imidazole nucleus is a cornerstone of many therapeutic agents. researchgate.netresearchgate.net If this compound or its derivatives are found to possess significant biological activity, it could lead to the development of new drugs. For instance, various substituted imidazoles have shown promise as anticancer, antifungal, and antibacterial agents. scialert.netrsc.orgmdpi.com

Materials Science: The ability of the imidazole and amine functionalities to coordinate with metal ions could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or catalytic properties.

Catalysis: As a ligand, this compound could be used to prepare transition metal complexes that may exhibit catalytic activity in various organic transformations.

Structure

3D Structure

属性

IUPAC Name |

[2-(2-methylimidazol-1-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHDRPRQPSKZQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424420 | |

| Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-29-2 | |

| Record name | 1-[2-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Understanding

Elucidation of Optimized Synthetic Pathways for 2-(2-Methyl-1H-imidazol-1-yl)benzylamine

The efficient construction of the this compound scaffold relies on strategic bond formations, primarily the C-N linkage between the benzyl (B1604629) and imidazole (B134444) moieties, followed by the introduction or unmasking of the primary amine.

Exploration of Multi-Step Synthesis Strategies

A prevalent and logical approach to the synthesis of this compound involves a multi-step sequence. This typically begins with the N-alkylation of 2-methylimidazole (B133640) with a suitable ortho-substituted benzyl precursor, followed by the transformation of the substituent into an amino group.

A common precursor is 2-nitrobenzyl bromide. The synthesis proceeds via the following key steps:

N-Alkylation: 2-Methylimidazole is reacted with 2-nitrobenzyl bromide to form 1-(2-nitrobenzyl)-2-methyl-1H-imidazole. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). The reaction generally proceeds with good yield.

Reduction of the Nitro Group: The nitro group of 1-(2-nitrobenzyl)-2-methyl-1H-imidazole is then reduced to a primary amine to yield the target compound. Various reducing agents can be employed for this transformation. A classic method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. brieflands.com Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium can also be effective.

Table 1: Representative Conditions for Multi-Step Synthesis

| Step | Reagents and Conditions | Typical Yield |

| N-Alkylation | 2-Methylimidazole, 2-nitrobenzyl bromide, K2CO3, Acetonitrile, 60°C | >80% |

| Reduction | 1-(2-nitrobenzyl)-2-methyl-1H-imidazole, Pd/C, H2, Ethanol, rt | High |

Development of Convergent and One-Pot Synthesis Approaches

To improve efficiency and reduce the number of synthetic steps, convergent and one-pot strategies are highly desirable. A potential one-pot approach could involve the reaction of a benzylamine (B48309) derivative directly with components that form the imidazole ring. For instance, a metal-free, one-pot method for the synthesis of tetrasubstituted imidazoles from benzylamines and 1,2-dicarbonyl compounds has been reported, which proceeds via N-α-C(sp3)–H bond functionalization of the benzylamine. semanticscholar.orgrsc.orgrsc.orgresearchgate.netbohrium.com While not directly applied to the target molecule, this methodology suggests the feasibility of a one-pot synthesis by carefully selecting the appropriate starting materials.

A hypothetical convergent approach could involve the preparation of a more complex benzylamine precursor that already contains a latent imidazole functionality, which is then cyclized in the final step. However, the multi-step linear synthesis described above remains the more practically documented route for this specific compound.

Application of Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)

Catalytic methods play a crucial role in modern organic synthesis, offering milder reaction conditions and improved selectivity.

Transition Metal Catalysis:

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. While direct arylation of 2-methylimidazole with a 2-aminobenzyl halide might be challenging due to potential catalyst inhibition by the amine, palladium catalysts are instrumental in the synthesis of precursors. For instance, palladium-catalyzed amination of 2-bromobenzonitrile (B47965) with a protected amine, followed by reduction and subsequent imidazole ring formation, represents a viable, albeit longer, route.

Copper Catalysis: Copper-catalyzed Ullmann-type reactions are a classic method for N-arylation of imidazoles. organic-chemistry.org This could be applied to couple 2-methylimidazole with a suitable 2-halobenzylamine derivative. The reaction typically requires a copper(I) salt, a ligand (such as a diamine or phenanthroline), and a base at elevated temperatures. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Organocatalysis:

Organocatalysis offers a metal-free alternative for various transformations. Imidazole itself can act as an organocatalyst in certain reactions. nih.gov While a direct organocatalytic synthesis of the target molecule has not been extensively reported, organocatalysts could be employed in the synthesis of the key building blocks. For example, proline and its derivatives are effective catalysts for various C-C and C-N bond-forming reactions that could be used to construct the benzylamine precursor.

Precursor Design and Chemical Transformations for Building Blocks

The successful synthesis of this compound hinges on the judicious selection and preparation of its key building blocks: 2-methylimidazole and a 2-substituted benzylamine precursor.

2-Methylimidazole: This is a commercially available and relatively inexpensive starting material. Its synthesis can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849).

2-Substituted Benzylamine Precursors: The choice of the ortho-substituent on the benzyl ring is critical as it must be readily convertible to an amino group.

2-Nitrobenzyl Halides: As discussed, 2-nitrobenzyl bromide or chloride are excellent precursors due to the reliable and high-yielding reduction of the nitro group to an amine. These are typically prepared from 2-nitrotoluene (B74249) via radical bromination or chlorination.

2-Azidobenzyl Halides: An alternative is the use of a 2-azidobenzyl halide. The azide (B81097) group can be reduced to an amine under mild conditions, for example, using a Staudinger reaction (triphenylphosphine followed by water) or catalytic hydrogenation.

Protected Aminobenzyl Halides: A 2-halobenzylamine with the amino group protected (e.g., as a carbamate (B1207046) or amide) could also be used. This would be followed by N-alkylation of 2-methylimidazole and subsequent deprotection.

Investigation of Regioselectivity and Diastereoselectivity in Synthetic Steps

Regioselectivity:

The N-alkylation of 2-methylimidazole with a benzyl halide can potentially lead to two regioisomers: the desired 1-substituted product and the 3-substituted product. However, due to the tautomerism of 2-methylimidazole, the N1 and N3 positions are equivalent, and thus only one product is formed upon N-alkylation.

A more significant regioselectivity issue arises in the N-alkylation of unsymmetrically substituted imidazoles. For 2-methylimidazole, the methyl group at the 2-position directs the alkylation to one of the equivalent nitrogen atoms. Studies on the N-alkylation of other substituted imidazoles have shown that the regioselectivity is influenced by steric and electronic factors of the substituents on the imidazole ring and the nature of the alkylating agent and reaction conditions. otago.ac.nzbeilstein-journals.orgnih.gov For instance, electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms, thereby directing the alkylation.

Diastereoselectivity:

The target molecule, this compound, is achiral. Therefore, diastereoselectivity is not a concern in its synthesis from achiral precursors. However, if a chiral center were to be introduced, for example, at the benzylic carbon, then diastereoselective synthesis would become a critical aspect. This could be achieved through several strategies:

Use of a Chiral Auxiliary: A chiral auxiliary could be attached to the benzylamine precursor to direct the stereochemical outcome of a key bond-forming step. osi.lvbeilstein-journals.orgsci-hub.sewilliams.eduresearchgate.net The auxiliary would then be removed in a subsequent step.

Asymmetric Catalysis: A chiral catalyst (either a transition metal complex with a chiral ligand or a chiral organocatalyst) could be used to control the stereochemistry of the reaction that creates the chiral center.

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes.

Atom Economy: Multi-step syntheses often have lower atom economy due to the formation of byproducts in each step. One-pot or convergent syntheses are generally more atom-economical. The choice of reagents also plays a significant role; for example, catalytic hydrogenation for nitro group reduction is highly atom-economical as the only byproduct is water.

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as water, ethanol, or deep eutectic solvents. nih.govnih.gov The use of non-toxic and readily available reagents is also a key principle. For instance, using iron powder for nitro reduction is a greener alternative to some heavy metal reagents.

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Catalysis: The use of catalysts, both transition metal-based and organocatalysts, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency and selectivity, reducing waste generation. The development of recyclable catalysts is an active area of research to further enhance the sustainability of these processes.

Table 2: Green Chemistry Considerations in the Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing one-pot or convergent syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic reactions and transformations with minimal byproducts. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives (e.g., water, ethanol). |

| Designing Safer Chemicals | The target molecule itself is being investigated for specific applications. |

| Safer Solvents and Auxiliaries | Exploring the use of green solvents like water or deep eutectic solvents. nih.gov |

| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption. researchgate.net |

| Use of Renewable Feedstocks | Not directly applicable in the common synthetic routes, but could be a future research direction. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing transition metal or organocatalysts to enhance efficiency and reduce waste. |

| Design for Degradation | Not directly related to the synthesis process itself. |

| Real-time analysis for Pollution Prevention | Using analytical techniques to monitor reaction progress and minimize side reactions. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Kinetic and Mechanistic Studies of Key Synthetic Reactions

The synthesis of this compound can be conceptually divided into two primary transformations: the N-arylation of 2-methylimidazole and the subsequent functional group transformation to introduce the aminomethyl group on the benzene (B151609) ring. The kinetic and mechanistic aspects of these steps are crucial for controlling reaction outcomes and maximizing yields.

N-Arylation of 2-Methylimidazole: Mechanistic Pathways

The formation of the C-N bond between the imidazole nitrogen and the phenyl ring is a critical step. Two principal mechanistic pathways are generally considered for this transformation: nucleophilic aromatic substitution (SNA_r) and copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNA_r): This pathway typically involves the reaction of a nucleophile, in this case, the 2-methylimidazolide anion, with an aryl halide bearing an electron-withdrawing group (e.g., a nitro group) at the ortho or para position. For the synthesis of a precursor to this compound, a plausible starting material would be 2-nitrobenzyl halide.

The mechanism proceeds through a two-step sequence:

Formation of a Meisenheimer complex: The imidazolide (B1226674) anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step is generally the rate-determining step.

Departure of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored.

Kinetic studies of analogous reactions, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, show that these reactions typically follow second-order kinetics, being first order in each reactant. researchgate.net The rate of reaction is significantly influenced by the nature of the solvent and the electronic properties of the substituents on both the aryl halide and the nucleophile.

A kinetic study on the reaction of 1-chloromethylnaphthalene with various anilines demonstrated that the reaction follows the SN2 mechanism. ias.ac.in Bimolecular rate constants were determined, and the influence of solvent and temperature was investigated. ias.ac.in Such studies provide a framework for understanding the kinetics of the N-alkylation of 2-methylimidazole with a benzyl halide.

Interactive Data Table: Representative Rate Constants for S_NAr Reactions

| Nucleophile | Substrate | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

| Aniline | 2-chloro-3,5-dinitropyridine | Methanol | 25 | 1.2 x 10⁻⁴ |

| p-Toluidine | 2-chloro-3,5-dinitropyridine | Methanol | 25 | 4.5 x 10⁻⁴ |

| p-Anisidine | 2-chloro-3,5-dinitropyridine | Methanol | 25 | 8.9 x 10⁻⁴ |

Note: The data in this table is illustrative and sourced from analogous reactions to demonstrate kinetic principles.

Ullmann Condensation: An alternative and widely used method for N-arylation is the Ullmann condensation, which involves the use of a copper catalyst. byjus.comwikipedia.org This reaction is particularly useful when the aryl halide is not activated by electron-withdrawing groups. The classical Ullmann reaction often requires harsh conditions, but modern modifications with ligands such as phenanthroline allow the reaction to proceed at lower temperatures. wikipedia.org

The mechanism of the Ullmann reaction has been a subject of extensive study and is thought to involve a Cu(I)/Cu(III) catalytic cycle. wikipedia.orgrsc.org A plausible mechanism involves the following steps:

Formation of a copper(I)-imidazolide species.

Oxidative addition of the aryl halide to the copper(I) complex to form a copper(III) intermediate.

Reductive elimination from the copper(III) intermediate to yield the N-arylated imidazole and regenerate the copper(I) catalyst.

Kinetic studies on Ullmann-type reactions are complex due to the heterogeneous nature of some catalytic systems and the involvement of multiple equilibria. However, it is generally accepted that the rate-determining step can be either the oxidative addition or the reductive elimination, depending on the specific substrates and reaction conditions.

Formation of the Benzylamine Moiety: Reductive Amination

The introduction of the aminomethyl group onto the benzene ring is commonly achieved through the reduction of a suitable precursor, such as a nitro group or a nitrile, or via the reductive amination of a benzaldehyde (B42025) derivative.

Reductive Amination of 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde: This is a highly efficient one-pot method for the synthesis of primary amines. nih.gov The reaction involves the condensation of an aldehyde with ammonia to form an imine, which is then reduced in situ to the corresponding amine.

The mechanism of reductive amination involves:

Nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal.

Dehydration of the hemiaminal to form an imine.

Reduction of the imine to the amine using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation. ias.ac.in

Kinetic investigations on the ruthenium-catalyzed reductive amination of benzaldehyde have shown that the reaction rate is dependent on the concentrations of the aldehyde, the catalyst, and the pressures of ammonia and hydrogen. researchgate.net The study revealed that the formation of by-products can be minimized by optimizing these parameters. researchgate.net

Interactive Data Table: Effect of Reaction Parameters on Benzylamine Yield in a Ru-catalyzed Reductive Amination

| Parameter | Condition | Benzaldehyde Conversion (%) | Benzylamine Yield (%) |

| Catalyst Loading | 1 mol% | 85 | 75 |

| 2 mol% | 99 | 95 | |

| 3 mol% | 99 | 94 | |

| H₂ Pressure | 20 bar | 78 | 70 |

| 40 bar | 99 | 95 | |

| 50 bar | 99 | 95 | |

| Temperature | 110 °C | 80 | 72 |

| 130 °C | 99 | 95 | |

| 140 °C | 99 | 93 |

Note: This data is based on a study of benzaldehyde reductive amination and serves as a representative example. researchgate.net The optimal conditions for the specific substrate 2-(2-Methyl-1H-imidazol-1-yl)benzaldehyde may vary.

Comprehensive Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization Techniques

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR can define the carbon-hydrogen framework, describe the electronic environment of each atom, and establish through-bond and through-space connectivities.

For a molecule with the complexity of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine, one-dimensional (¹H and ¹³C) NMR spectra would provide initial information on the number and types of protons and carbons. However, 2D NMR would be essential for unambiguous assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For the target molecule, COSY would reveal correlations between the protons on the benzylamine (B48309) methylene (B1212753) group (-CH₂) and the amine (-NH₂) protons, as well as couplings between the adjacent protons on the benzene (B151609) ring. It would also show coupling between the two non-equivalent protons on the imidazole (B134444) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (¹J coupling). This would allow for the definitive assignment of each protonated carbon in the molecule by linking the already-assigned proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range couplings (typically ²J and ³J) between protons and carbons. This technique is instrumental in piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the methyl protons of the imidazole ring to the C2 carbon and the N-substituted carbon of the imidazole. It would also be key in confirming the connectivity between the imidazole N1 atom and the C1' carbon of the phenyl ring by showing a correlation from the imidazole C5-H to the phenyl C1' carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry and conformation. For this molecule, NOESY could reveal spatial proximity between the imidazole ring protons and the protons of the benzyl (B1604629) group, providing insight into the rotational conformation around the N-C(phenyl) bond.

Hypothetical ¹H and ¹³C NMR Data Table

This table illustrates the type of data that would be collected. The chemical shifts (δ) are estimates based on similar structures and are for illustrative purposes only.

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |

| Imidazole-CH₃ | ~2.3 | ~14 | Imidazole-C2, Imidazole-C(N) |

| Imidazole-C2 | - | ~150 | - |

| Imidazole-C4/C5 (H) | ~7.0-7.2 | ~120-130 | Phenyl-C1', Imidazole-C2, Imidazole-CH₃ |

| Benzylamine-CH₂ | ~3.9 | ~45 | Phenyl-C2', Phenyl-C1', Phenyl-C3' |

| Benzylamine-NH₂ | ~1.8 (broad) | - | Benzylamine-CH₂, Phenyl-C2' |

| Phenyl Ring (aromatic CH) | ~7.1-7.5 | ~125-140 | Other Phenyl carbons, Benzylamine-CH₂, Imidazole-C4/C5 |

| Phenyl Ring (quaternary C) | - | ~135-145 | - |

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment within a crystal lattice. This makes it an excellent tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of this compound would produce distinct ssNMR spectra, allowing for their identification and characterization. Furthermore, ssNMR can provide information on intermolecular distances and packing arrangements, complementing data from X-ray diffraction.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can calculate the electron density map of the molecule and thereby determine the exact position of each atom.

For this compound, this analysis would provide:

Unambiguous Connectivity: Confirming the bonding arrangement predicted by NMR.

Precise Bond Lengths and Angles: Offering insight into bond orders and ring strain.

Torsional Angles: Defining the exact conformation of the molecule in the solid state, including the twist angle between the imidazole and phenyl rings.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice through hydrogen bonds (e.g., involving the -NH₂ group), π-π stacking (between aromatic rings), and other van der Waals forces. This information is crucial for understanding the physical properties of the solid material.

Hypothetical Crystallographic Data Table

This table shows the parameters that would be reported from a successful single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Chemical formula | C₁₁H₁₃N₃ |

| Formula weight | 187.24 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 10.1, 8.5, 12.3 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 1025 |

| Z (molecules/cell) | 4 |

| Density (calc) | 1.21 g/cm³ |

| Hydrogen bonding | N-H···N interactions identified |

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₁H₁₃N₃), HRMS would confirm the expected exact mass.

Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to elucidate its structure. Common fragmentation pathways for benzylamines often involve the loss of the amine group. For the target molecule, characteristic fragmentation would likely include:

Cleavage of the C-C bond between the phenyl ring and the aminomethyl group.

Loss of the aminomethyl group (-CH₂NH₂).

Fragmentation of the imidazole ring.

Formation of a stable tropylium-like ion from the benzyl fragment.

Studying these pathways helps to confirm the connectivity of different parts of the molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

For this compound, key vibrational bands would include:

N-H stretching: From the primary amine (-NH₂), typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic (methyl and methylene) C-H stretches just below 3000 cm⁻¹.

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, corresponding to the imidazole and phenyl rings.

N-H bending: Around 1600 cm⁻¹.

IR and Raman are complementary techniques. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Together, they would provide a complete vibrational fingerprint of the molecule, useful for confirming the presence of all key functional groups and for potential analysis of different conformational or polymorphic states.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization (if chiral derivatives exist)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential analytical technique for the stereochemical assignment of chiral molecules. chiralabsxl.com It measures the differential absorption of left- and right-circularly polarized light by a chiral compound, providing a unique spectrum for each enantiomer. This method is invaluable for determining the absolute configuration of molecules with one or more stereocenters. researchgate.net

While specific CD spectroscopic studies on chiral derivatives of this compound are not extensively documented in current literature, the methodology is well-established for analogous structures, such as chiral α-substituted benzylamines. acs.org For instance, research on α,α-diarylmethylamines, synthesized from benzylamine precursors, has successfully employed CD spectroscopy to establish the absolute configuration of the resulting chiral products. This is often achieved by comparing the experimental CD spectrum with that of a known reference compound or with spectra predicted by quantum chemical calculations. chiralabsxl.comnih.gov

The process involves measuring the CD spectrum, where enantiomers will produce mirror-image spectra. The signs and magnitudes of the CD bands are highly sensitive to the molecule's three-dimensional structure and the spatial arrangement of its chromophores. nih.gov For complex molecules, this experimental data is often coupled with theoretical calculations to confidently assign the absolute stereochemistry. researchgate.net Therefore, should chiral derivatives of this compound be synthesized, CD spectroscopy would be a primary and definitive tool for their stereochemical characterization.

Computational Chemistry Approaches to Structural Prediction and Conformational Landscapes

Computational chemistry provides powerful tools for predicting molecular structures and exploring their dynamic behavior, offering insights that complement experimental data. A combination of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allows for a thorough investigation of the molecule's geometric, electronic, and conformational properties. acs.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. nih.gov For imidazole and benzimidazole (B57391) derivatives, DFT calculations are routinely performed to predict the most stable three-dimensional structure (geometry optimization) and to analyze various electronic properties. benthamdirect.comnih.gov

The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. tandfonline.comresearchgate.net A common approach involves using the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or 6-311G(d,p). tandfonline.comnih.gov

Beyond geometry, DFT is used to analyze the electronic landscape of the molecule. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other reagents or biological targets. tandfonline.com

| Parameter | Typical Method/Basis Set | Information Obtained | Reference |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Optimized bond lengths, bond angles, dihedral angles, and minimum energy conformation. | tandfonline.com |

| Electronic Properties | DFT/B3LYP/6-31+G(d,p) | HOMO-LUMO energy gap, ionization potential, electron affinity. | nih.gov |

| Charge Distribution | Mulliken Population Analysis | Partial atomic charges on each atom in the molecule. | tandfonline.com |

| Reactivity Sites | Molecular Electrostatic Potential (MEP) | Identification of nucleophilic and electrophilic centers. | tandfonline.com |

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations are used to explore the conformational landscape, revealing how the molecule flexes, rotates, and changes shape under specific conditions (e.g., in solution). nih.govresearchgate.net This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds.

In a typical MD simulation, the molecule is placed in a simulated environment (like a box of water molecules), and Newton's equations of motion are solved for each atom over a series of very short time steps. nih.gov This generates a trajectory that maps the molecule's conformational changes over time, often on the nanosecond scale. tandfonline.com

Key analyses performed on the MD trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests the molecule has reached a stable conformational equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility within the molecule. nih.gov

These simulations are crucial for understanding how the molecule might adopt different conformations to bind to a receptor or participate in a chemical reaction. acs.orgnih.gov

Quantum chemical calculations are instrumental in predicting and verifying spectroscopic data. mdpi.com By computing theoretical spectra and comparing them with experimental results, researchers can confirm the proposed structure of a synthesized compound. researchgate.net

For this compound, DFT methods can be employed to calculate key spectroscopic parameters:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov A strong correlation between the calculated and experimental chemical shifts provides powerful evidence for the correctness of the assigned structure. nih.govnih.gov

IR Spectra: The same DFT optimization that yields the molecular geometry also allows for the calculation of vibrational frequencies. nih.gov These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum, helping to assign specific vibrational modes (e.g., C-H stretch, N-H bend) to the observed absorption bands.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO Method) |

|---|---|---|

| Aromatic (o, m, p) | 7.20 - 7.40 | 7.25 - 7.45 |

| CH₂ (Benzylic) | 3.85 | 3.90 |

| NH₂ | 1.50 | 1.55 |

This synergy between quantum chemical calculations and experimental spectroscopy provides a high degree of confidence in the structural elucidation of complex organic molecules. nih.gov

Electronic Structure, Reactivity, and Mechanistic Insights

Quantum Chemical Investigations of Electronic Properties and Frontier Orbitals

The electronic properties are largely dictated by the interplay between the electron-donating benzylamine (B48309) moiety and the π-system of the imidazole (B134444) ring. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding its reactivity. For imidazole derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. The presence of the methyl group on the imidazole ring is expected to have a modest electron-donating effect, slightly raising the energy of the HOMO. The benzylamine portion will also contribute significantly to the HOMO, with the nitrogen lone pair and the phenyl ring's π-system being electron-rich.

The LUMO is likely to be centered on the π-antibonding orbitals of the imidazole and phenyl rings. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity. For similar imidazole derivatives, this gap can be tuned by substituents. researchgate.net

Table 1: Representative Frontier Orbital Energies for Related Imidazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole | DFT/B3LYP | -6.1 | -0.2 | 5.9 |

| 2-Methylimidazole (B133640) | DFT/B3LYP | -5.9 | -0.1 | 5.8 |

| 1-Benzyl-2-methylimidazole | DFT/B3LYP | -5.7 | -0.4 | 5.3 |

Note: The data in this table is illustrative and based on calculations for similar compounds, not 2-(2-Methyl-1H-imidazol-1-yl)benzylamine itself.

Exploration of Acid-Base Equilibria and Protonation States in Different Media

The structure of this compound contains two primary basic centers: the primary amine of the benzylamine group and the sp²-hybridized nitrogen atom of the imidazole ring. The pKa values of these groups determine the protonation state of the molecule in different pH environments.

The primary amine group is expected to have a pKa value typical for benzylamines, generally in the range of 9-10. The imidazole ring has two nitrogen atoms. The N-1 nitrogen is part of the aromatic system and its lone pair is delocalized, making it non-basic. stackexchange.comreddit.com The N-3 nitrogen, with its lone pair in an sp² orbital in the plane of the ring, is basic. stackexchange.commdpi.com The pKaH of the conjugate acid of imidazole is approximately 7.1. mdpi.com The methyl group at the 2-position of the imidazole ring is electron-donating and is expected to slightly increase the basicity of the N-3 nitrogen.

In acidic media, the primary amine is the more basic site and will be protonated first, forming a benzylammonium cation. At even lower pH values, the imidazole nitrogen can also be protonated, resulting in a dicationic species. The relative basicities can be influenced by the solvent environment. In aqueous solution, the primary amine will be the dominant site of protonation under physiological conditions.

Table 2: Approximate pKa Values of Relevant Functional Groups

| Functional Group | Approximate pKa of Conjugate Acid | Reference |

| Benzylamine | 9.3 | General Value |

| Imidazole | 7.1 | mdpi.com |

| 2-Methylimidazole | 7.9 | nih.gov |

Redox Chemistry and Electrochemical Behavior of the Compound

The redox chemistry of this compound is not extensively documented. However, based on its structure, both oxidation and reduction processes are conceivable. The benzylamine moiety can be susceptible to oxidation, potentially forming an imine or other oxidation products. The imidazole ring is generally considered to be relatively stable to oxidation but can undergo electrochemical polymerization under certain conditions. acs.org

The presence of the electron-rich phenyl and imidazole rings suggests that the compound could be oxidized at a sufficiently positive potential. The primary amine group can also undergo electrochemical oxidation. Conversely, reduction would likely target the aromatic systems at negative potentials, although this would require harsh conditions. The specific redox potentials would be highly dependent on the solvent, electrolyte, and electrode material used in any electrochemical study.

Reaction Mechanism Elucidation for Chemical Transformations Involving this compound

The reactivity of this compound is diverse, with potential transformations involving the primary amine, the imidazole ring, and the benzylic position.

Transition State Analysis and Reaction Coordinate Calculations

Detailed transition state analysis for reactions involving this compound is not available. However, for related reactions, such as the formation of imidazoles from benzylamines and dicarbonyl compounds, computational studies have elucidated the reaction pathways. rsc.orgrsc.org These studies typically involve locating transition states for key steps like condensation, cyclization, and oxidation, and then calculating the activation energies along the reaction coordinate. researchgate.net For a reaction like the N-arylation of the primary amine, a transition state involving the coordination of the amine to a metal catalyst followed by reductive elimination would be expected.

Computational Modeling of Reaction Pathways

Computational modeling can be employed to predict the most likely reaction pathways for this compound. For instance, in its synthesis, a plausible pathway involves the N-arylation of 2-methylimidazole with an ortho-halobenzylamine derivative. Alternatively, a metal-free approach could involve the reaction of a substituted benzylamine with a suitable precursor to form the imidazole ring. rsc.orgrsc.org A proposed mechanism for a related imidazole synthesis involves the condensation of a benzylamine with a 1,2-dicarbonyl, followed by cyclization and aerobic oxidation. rsc.org Another potential reaction is the functionalization of the benzylic C-H bond, which can be activated by coordination to a metal complex. rsc.org

Ligand Binding Mechanisms and Coordination Properties

The presence of both a primary amine and an imidazole ring makes this compound an excellent candidate as a bidentate ligand in coordination chemistry. It can coordinate to a metal center through the nitrogen of the primary amine and the N-3 nitrogen of the imidazole ring, forming a stable chelate ring.

The coordination behavior will be influenced by the steric bulk of the methyl group on the imidazole and the flexibility of the benzyl (B1604629) backbone. This ligand is expected to form complexes with a variety of transition metals, such as zinc, copper, nickel, and cobalt. ynu.edu.cnnih.govresearchgate.net The resulting metal complexes can exhibit different geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion and the presence of other ligands. worktribe.com The electronic properties of the metal center will be modulated by the ligand, which can influence the catalytic activity or photoluminescent properties of the complex. ynu.edu.cnmdpi.com

Table 3: Potential Coordination Modes and Resulting Geometries with Metal Ions

| Metal Ion | Potential Coordination Number | Likely Geometry of Complex |

| Zn(II) | 4 | Tetrahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Pd(II) | 4 | Square Planar |

Coordination Chemistry and Metal Complex Applications

Synthesis and Structural Characterization of Metal Complexes of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine

The synthesis and characterization of metal complexes involving imidazole-based ligands are well-documented, providing a framework for understanding the coordination behavior of this compound. Research on structurally related ligands, such as 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb), which contains the identical (2-methyl-1H-imidazol-1-yl)methyl coordinating unit, offers significant insight. mdpi.com

Transition metal complexes of imidazole-containing ligands are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. For instance, coordination polymers of copper(II) have been successfully synthesized using the related 1,4-bmimb ligand under solvothermal conditions. mdpi.com A typical procedure involves the self-assembly of the ligand with a Cu(II) salt and a carboxylate co-ligand in a sealed vessel at elevated temperatures. This method yields crystalline materials suitable for structural analysis. mdpi.com

For example, the reaction of 1,4-bmimb with copper(II) salts and pyridine-2,6-dicarboxylic acid resulted in the formation of a coordination polymer with the formula [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n. mdpi.com This demonstrates the capacity of the (2-methyl-1H-imidazol-1-yl)methyl moiety to coordinate effectively with transition metal centers like copper. The resulting complexes are often air-stable solids. nih.gov

The nitrogen donor atoms in this compound are also capable of coordinating to main group metals. Zinc(II), which is often considered a post-transition metal, readily forms complexes with related imidazole (B134444) ligands. The synthesis of a zinc(II) coordination polymer, {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n, was achieved through solvothermal reaction of a Zn(II) salt with the 1,4-bmimb ligand and phenylacetic acid (PhAA). mdpi.com The synthesis strategy is analogous to that for transition metals, involving the reaction of the ligand and a metal salt, often with auxiliary ligands, in a solvent mixture. mdpi.com The formation of a stable, four-coordinate Zn(II) complex in this system highlights the potential for this compound to act as an effective ligand for main group elements. mdpi.com

The definitive characterization of metal-ligand interactions is achieved through single-crystal X-ray diffraction and various spectroscopic techniques.

Crystallographic Analysis: X-ray diffraction studies on complexes with the analogous 1,4-bmimb ligand reveal precise details about the coordination environment. In the zinc complex {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n, the Zn(II) ion is four-coordinate, adopting a [ZnN₂O₂] coordination sphere. It is bound to two nitrogen atoms from two different 1,4-bmimb ligands and two oxygen atoms from two phenylacetic acid ligands. mdpi.com In the copper complex [Cu(1,4-bmimb)₀.₅(2,6-PyDC)]n, the Cu(II) ion is five-coordinate with a distorted hexahedron geometry, forming a [CuN₂O₃] environment. mdpi.com

Below is a table summarizing the crystallographic data for these analogous complexes.

| Feature | [Zn(1,4-bmimb)(PhAA)₂]·H₂O | [Cu(1,4-bmimb)₀.₅(2,6-PyDC)] |

|---|---|---|

| Metal Ion | Zn(II) | Cu(II) |

| Coordination Number | 4 | 5 |

| Coordination Geometry | [ZnN₂O₂] | Distorted Hexahedron [CuN₂O₃] |

| Metal-Nitrogen Bond Lengths (Å) | Zn–N: 2.0173(15) | Cu–N: 1.897(2), 1.930(2) |

| Metal-Oxygen Bond Lengths (Å) | Zn–O: 1.9498(13) | Cu–O: 1.9940(18), 2.0214(18), 2.651(22) |

| Key Bond Angles (°) | 99.54(9) to 121.52(6) | N–Cu–N: 176.12(8) |

| Source | mdpi.com | mdpi.com |

This interactive table summarizes key crystallographic data.

Spectroscopic Analysis: Infrared (IR) spectroscopy is a crucial tool for confirming ligand coordination. The IR spectra of metal complexes typically show shifts in the vibrational frequencies associated with the donor groups compared to the free ligand. For instance, the coordination of the imidazole nitrogen to the metal center is evidenced by changes in the C=N stretching vibrations. In studies of benzimidazole (B57391) complexes, new bands in the far-IR region (e.g., 400-500 cm⁻¹) are assigned to the metal-nitrogen (M-N) stretching vibrations, directly confirming the formation of the coordinate bond. nih.gov Similarly, UV-Visible spectroscopy is used to study the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes, which are indicative of the coordination geometry. nih.gov

Electronic Structure and Bonding in Coordination Compounds

The formation of a coordination compound with this compound involves the donation of electron lone pairs from the imidazole and benzylamine (B48309) nitrogen atoms to the vacant orbitals of the metal center, forming coordinate covalent bonds. The chelation of the ligand through its two nitrogen atoms to a single metal center would form a thermodynamically stable six-membered ring.

The nature of the metal-ligand bond is influenced by both the metal ion and the ligand's electronic properties. The imidazole ring is a π-rich system, while the benzylamine provides a simple σ-donor nitrogen. This combination in a bidentate N,N' ligand creates a specific ligand field around the metal ion. In transition metal complexes, this ligand field dictates the splitting of the d-orbitals, which in turn determines the electronic and magnetic properties of the complex. For example, the observed coordination geometries, such as the four-coordinate [ZnN₂O₂] and five-coordinate [CuN₂O₃] environments in related complexes, directly impact the electronic structure and potential reactivity of the metal center. mdpi.com

Catalytic Applications of Metal Complexes Derived from this compound

While specific catalytic studies on complexes of this compound are not extensively reported, the broader class of metal complexes with imidazole and benzimidazole-based ligands is of significant interest in catalysis. iosrjournals.org The structural features of the title ligand make its metal complexes promising candidates for various catalytic transformations.

Metal complexes featuring N-heterocyclic ligands are widely employed in homogeneous catalysis due to their stability and the tunable steric and electronic environment they provide.

Oxidation Reactions: Copper complexes with benzimidazole-derived ligands have been explored as catalysts for oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov The ability to fine-tune the ligand's electronic properties through substitution enhances catalytic performance. nih.gov

Reduction Reactions: Ruthenium complexes bearing N-heterocyclic carbene (NHC) ligands derived from benzimidazole have proven to be efficient catalysts for the N-alkylation of amines using alcohols, a reaction that proceeds via a reduction step. rsc.org

C-C and C-Heteroatom Coupling Reactions: Perhaps the most prominent application is in cross-coupling reactions. Copper and palladium complexes with N-heterocyclic ligands are effective catalysts for forming C-N and C-C bonds. beilstein-journals.org For example, a benzimidazole-based Cu(II) complex has been used to catalyze the site-selective C-H sulfenylation of imidazo[1,2-a]pyridines, demonstrating the potential for C-S bond formation. rsc.org The design of such catalysts often focuses on creating a coordinatively unsaturated site for substrate binding and activation.

The table below summarizes representative catalytic activities of analogous metal-ligand systems.

| Catalyst Type | Reaction | Substrates | Key Finding |

|---|---|---|---|

| Cu(II)-Benzimidazole Complex | C-H Sulfenylation | Imidazo[1,2-a]pyridines, CS₂ | Site-selective synthesis of 3-sulfenyl imidazo[1,2-a]pyridines. rsc.org |

| Ru-Benzimidazolin-2-ylidene Complex | N-alkylation of amines | Amines, Alcohols/Diols | Excellent yields for alkylation under solventless conditions. rsc.org |

| Cu(I)-NHC Complexes | C-N / C-C Coupling | N-heterocycles, Aryl Halides | Efficient catalysis for N-arylation and Suzuki coupling reactions. beilstein-journals.org |

This interactive table provides examples of catalytic applications using related N-heterocyclic ligand complexes.

Heterogeneous Catalysis and Immobilized Systems

While specific studies on the heterogeneous catalytic applications of This compound complexes are not documented, the immobilization of structurally similar metal complexes onto solid supports is a well-established strategy to create robust and recyclable heterogeneous catalysts.

Immobilization Strategies:

Complexes of ligands bearing functional groups amenable to grafting are often immobilized on solid supports like silica (B1680970), alumina, or polymers. For instance, silica can be functionalized with ligands containing silane (B1218182) groups, or ligands can be adsorbed or entrapped within the pores of mesoporous materials. A common approach involves modifying the silica surface with a ligand that can then coordinate to a metal ion. For example, silica has been functionalized with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) to create an effective adsorbent for Cu(II) ions from aqueous solutions. nih.gov This demonstrates the feasibility of anchoring imidazole-containing ligands to solid supports.

Potential Catalytic Applications:

Once immobilized, metal complexes of This compound could potentially catalyze a range of organic transformations. Copper complexes, in particular, are known to be effective catalysts for various reactions. For example, an immobilized copper(II) complex on microcrystalline cellulose (B213188) has been used as a recoverable and green catalyst for the synthesis of 2H-indazolo[1,2-b]phthalazine trione (B1666649) derivatives. This catalyst demonstrated good reusability for up to five cycles without significant loss of activity.

Table 1: Potential Heterogeneous Catalytic Applications based on Analogous Systems

| Catalyst Type | Support Material | Potential Reaction | Reference for Analogy |

| Immobilized Cu(II) Complex | Cellulose | Synthesis of 2H-indazolo[1,2-b]phthalazine triones | |

| Immobilized Imidazole Ligand | Silica | Adsorption of Metal Ions (e.g., Cu(II)) | nih.gov |

It is important to note that the performance of such immobilized catalysts would depend on factors like the nature of the support, the method of immobilization, and the stability of the metal-ligand bond under reaction conditions.

Asymmetric Catalysis for Enantioselective Transformations

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While there is no specific data on the use of chiral derivatives of This compound in enantioselective transformations, the broader class of imidazole-containing ligands has shown significant promise in this area.

Design of Chiral Ligands:

To be effective in asymmetric catalysis, the ligand must be chiral. A chiral version of This compound could be synthesized, for example, by introducing a stereocenter in the benzylamine backbone. The resulting chiral ligand could then be complexed with a suitable metal to generate a chiral catalyst.

Potential Enantioselective Reactions:

Metal complexes of chiral imidazole-containing ligands have been successfully employed in a variety of asymmetric reactions. For instance, chiral rhodium catalysts have been used in the enantioselective transannulation of NH-1,2,3-triazoles with olefins to produce highly enantioenriched cyclopropane (B1198618) carboxaldehydes. nih.gov In some cases, the enantiomeric excess (ee) of the product is influenced by the steric properties of the catalyst.

The use of achiral crystals to induce chirality in asymmetric autocatalysis is another fascinating approach, which has been demonstrated to produce highly enantioenriched pyrimidyl alkanols. nih.gov

Table 2: Examples of Enantioselective Reactions Catalyzed by Related Imidazole Systems

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference for Analogy |

| Transannulation of NH-1,2,3-triazoles | Chiral Dirhodium Complexes | Up to 72% | nih.gov |

| Asymmetric Autocatalysis | Chiral Crystals of Achiral Benzils | High ee | nih.gov |

The successful application of This compound -based catalysts in asymmetric synthesis would require the development of efficient routes to its chiral derivatives and careful optimization of the reaction conditions.

Bioinorganic Chemistry and Mimicry of Metalloproteins

The imidazole moiety is a key coordinating group in many metalloproteins, most notably in the active sites of enzymes containing histidine residues. This makes imidazole-containing ligands like This compound attractive candidates for the development of synthetic mimics of metalloprotein active sites.

Modeling Metalloprotein Active Sites:

By coordinating with biologically relevant metal ions such as copper, zinc, or iron, complexes of This compound could serve as structural and functional models for the active sites of metalloenzymes. For example, zinc(II) complexes with bidentate benzimidazole-aniline ligands have been synthesized and characterized, providing insights into the coordination environment of zinc in biological systems. nih.gov The study of such model complexes can help elucidate the reaction mechanisms of their biological counterparts.

Potential Biological and Antioxidant Activity:

Metal complexes of benzimidazole derivatives have shown a wide range of biological activities. A silver(I) complex of a V-shaped bis(N-allylbenzimidazol-2-ylmethyl)benzylamine ligand has been shown to bind to DNA via an intercalative mode and exhibits potential antioxidant properties. nih.gov Similarly, copper(II) methacrylate (B99206) complexes with various imidazole derivatives have demonstrated antitumor activity against murine melanoma cells. mdpi.com

Table 3: Bioinorganic Relevance of Structurally Related Imidazole/Benzimidazole Complexes

| Complex Type | Application/Activity | Key Finding | Reference for Analogy |

| Ag(I) complex of bis(N-allylbenzimidazol-2-ylmethyl)benzylamine | DNA binding, Antioxidant | Intercalative DNA binding and antioxidant properties | nih.gov |

| Cu(II) methacrylate complexes with imidazole derivatives | Antitumor | Inhibition of B16 murine melanoma cells | mdpi.com |

| Zn(II) complex with 2-(1H-benzo[d]imidazol-2-yl)aniline | Metalloprotein mimic | Model for zinc coordination environment | nih.gov |

These examples highlight the potential of metal complexes of This compound to be explored for their bioinorganic significance, including their roles as enzyme mimics and potential therapeutic agents.

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Bioactivity Profiles and Structure-Activity Relationships (SAR)

Enzyme Inhibition Studies and Mechanistic Insights

No information is available regarding the inhibitory activity of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine against any specific enzymes.

Receptor Binding and Modulation Mechanisms

There are no published studies on the binding affinity or modulatory effects of this compound at any biological receptors.

Antimicrobial or Antiviral Activity Investigations

Specific data on the antimicrobial or antiviral properties of this compound are not present in the current scientific literature.

Molecular Interactions with Biological Targets

Protein-Ligand Interaction Studies (e.g., binding kinetics, thermodynamics)

There is no available research detailing the binding kinetics or thermodynamics of the interaction between this compound and any protein targets.

Nucleic Acid (DNA/RNA) Interaction Studies

No studies have been found that investigate the potential interactions of this compound with DNA or RNA.

Due to the absence of specific data for "this compound," no data tables can be generated.

Computational Approaches in Drug Discovery and Target Prediction

Molecular Docking and Virtual Screening

No published studies were found that have performed molecular docking or virtual screening analyses using this compound.

Pharmacophore Modeling and Ligand-Based Drug Design

There is no available research on pharmacophore models derived from or used to design this compound.

In Vitro Cellular Studies for Mechanism of Action Elucidation

No in vitro cellular studies detailing the mechanism of action for this compound have been reported in the scientific literature.

Due to the absence of specific data for "this compound" in these areas, the requested detailed article with data tables cannot be generated.

Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Materials Incorporating 2-(2-Methyl-1H-imidazol-1-yl)benzylamine

The bifunctional nature of this compound, possessing both a potent nitrogen-donor imidazole (B134444) ring and a benzylamine (B48309) group, makes it an excellent candidate for designing functional materials. These groups can engage in coordination with metal ions and participate in various organic reactions, respectively, enabling the construction of complex polymeric and crystalline structures.

Polymer Chemistry and Polymer-Metal Complexes

The integration of this compound into polymer chains can yield materials with tailored properties. The benzylamine functionality can be utilized for polymerization processes, while the imidazole unit can serve as a site for metal coordination, leading to the formation of polymer-metal complexes.

While direct polymerization of this compound is not extensively documented, its structural motifs are found in related polymers. For instance, polymers containing 2H-benzimidazol-2-one moieties have been synthesized through N-C coupling reactions, demonstrating the feasibility of incorporating such heterocyclic systems into polymer backbones. nih.gov These polymers exhibit high glass transition temperatures and good thermal stability. nih.gov By analogy, the benzylamine group of the target compound could be used to create polyamides or polyimines, with the pendant 2-methylimidazole (B133640) group available for subsequent metallation.

The resulting polymer-metal complexes could find applications in catalysis, where the polymer backbone provides a stable support for catalytically active metal centers. The specific coordination environment provided by the 2-methylimidazole unit can influence the selectivity and efficiency of catalytic reactions.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Research on similar ligands provides insight into the potential of this compound in this field. For example, coordination polymers have been successfully synthesized using 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene with Zn(II) and Cu(II) ions. mdpi.comdocumentsdelivered.com These studies have produced materials with diverse structures, from 1D chains to 3D networks, stabilized by hydrogen bonding and π–π interactions. documentsdelivered.com Similarly, ligands like 2-(1H-imidazol-1-ylmethyl)-6-methyl-1H-benzimidazole have been used to construct two-dimensional Cd(II) coordination polymers. nih.gov These examples strongly suggest that this compound can act as a versatile ligand for synthesizing novel MOFs and CPs with potentially interesting properties in areas like gas storage, separation, and catalysis. researchgate.netmdpi.comrsc.org

Table 1: Examples of Coordination Polymers with Related Imidazole Ligands

| Ligand | Metal Ion | Resulting Structure | Reference |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Zn(II) | 3D structure via H-bonding and π–π interactions | documentsdelivered.com |

| 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene | Cu(II) | 1D ladder structure assembled into a 3D network | documentsdelivered.com |

| 2-(1H-imidazol-1-ylmethyl)-6-methyl-1H-benzimidazole | Cd(II) | 2D network structure | nih.gov |

| 4-imidazol-1-yl-benzoic acid | Cd(II), Cu(II) | Various architectures including 2D and 3D networks | researchgate.net |

Supramolecular Assembly and Self-Organizing Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of this compound is rich in features that promote such interactions, including sites for hydrogen bonding and aromatic rings capable of π-π stacking.

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonds are crucial in directing the self-assembly of molecules into ordered structures. The benzylamine group (-NH₂) in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors. This donor-acceptor capability allows for the formation of extensive hydrogen-bonding networks, which are fundamental in crystal engineering and the formation of supramolecular assemblies. nih.govnih.gov

For instance, in related benzimidazole (B57391) structures, N—H⋯O and O—H⋯N hydrogen bonds are primary drivers in forming chains and more complex architectures. nih.govnih.gov The crystal structure of 2-[2-(1H-Imidazol-1-yl)-2-adamant-yl]phenol, for example, reveals intermolecular O-H⋯N hydrogen bonds that pair molecules into dimers. nih.gov

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry focuses on the formation of complexes where one molecule (the host) encloses another (the guest). nih.gov The size, shape, and electronic properties of this compound make it a potential guest molecule for various macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. nih.govthno.org

The encapsulation of a guest molecule within a host can significantly alter its physical and chemical properties. For example, studies on 2-heterocyclic substituted benzimidazole derivatives have shown that their complexation with tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) enhances their fluorescence and solubility. rsc.org The primary driving forces for such inclusion complexes are often hydrogen bonding and ion-dipole interactions between the guest and the host's portal and cavity. rsc.org Given its structural features, this compound could be selectively recognized and bound by hosts with appropriately sized and functionalized cavities, leading to applications in sensing, drug delivery, or the controlled release of the molecule.

Table 2: Driving Forces in Host-Guest Complexation of Related Imidazole Derivatives

| Host | Guest Type | Primary Driving Interactions | Reference |

| Tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) | 2-heterocyclic substituted benzimidazoles | Hydrogen bonding, Ion-dipole interactions | rsc.org |

| p-Sulfonatocalix documentsdelivered.comarenes | Platinum(II)-based complexes | Hydrophobic and electrostatic interactions | thno.org |

| Cyclodextrins | Various drug molecules (e.g., Paclitaxel) | Inclusion complexation, enhanced solubility | thno.org |

Development of Chemical Sensors and Biosensors

The unique properties of this compound and its derivatives, particularly its metal-coordinating ability and potential for incorporation into fluorescent systems, make it a promising scaffold for the development of chemical sensors and biosensors.

Furthermore, the benzylamine group provides a handle for covalent attachment to surfaces or biomolecules, opening avenues for the development of biosensors. The compound could be functionalized and immobilized on a transducer surface to detect specific biological targets. The interaction between the target analyte and the immobilized ligand could be monitored through various signal transduction methods, including electrochemical or optical changes. While direct applications of this compound in sensing are yet to be reported, the established use of related benzimidazole and imidazole derivatives as anticancer agents and in molecular docking studies points to their ability to interact with biological systems, a key requirement for biosensor development. nih.govnih.gov

Crystal Engineering and Solid-State Applications (e.g., co-crystallization)

While specific crystallographic data for this compound is not extensively documented in publicly accessible research, the principles of crystal engineering allow for a predictive understanding of its solid-state behavior. The molecular structure, featuring a primary amine (-NH2), a benzyl (B1604629) group, and a 2-methylimidazole ring, provides a rich tapestry of functional groups capable of forming robust and directional intermolecular interactions. These interactions are the cornerstone of crystal engineering, which seeks to design and control the formation of crystalline solids with desired physical and chemical properties.

The primary amine group is a potent hydrogen-bond donor, while the nitrogen atoms of the imidazole ring are effective hydrogen-bond acceptors. This donor-acceptor pairing suggests a high likelihood of forming strong N-H···N hydrogen bonds, which are a common and reliable motif in the supramolecular assembly of nitrogen-containing heterocyclic compounds. Furthermore, the benzyl and imidazole rings are capable of participating in π-π stacking and C-H···π interactions, which would further stabilize the crystal lattice.

The potential for co-crystallization is a particularly significant aspect of the solid-state chemistry of this compound. Co-crystallization is a technique used to form a multi-component crystalline solid by combining a target molecule with a "co-former." This can be a powerful method for modifying the physicochemical properties of a substance, such as its solubility, stability, and bioavailability, which is of particular interest in the pharmaceutical industry. mdpi.comnih.gov

Given the hydrogen-bonding capabilities of this compound, it is a prime candidate for co-crystallization with co-formers that possess complementary functional groups, such as carboxylic acids. In such a co-crystal, a strong and predictable O-H···N hydrogen bond would likely form between the carboxylic acid of the co-former and the imidazole nitrogen of the target molecule. researchgate.net Computational studies on similar systems, such as benznidazole (B1666585) with various carboxylic acid co-formers, have shown that the O-H···N interaction is a dominant and stabilizing force in the formation of co-crystals. researchgate.net

The solid-state structure of related imidazole derivatives provides insight into the types of supramolecular assemblies that could be anticipated. For instance, the crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate, a salt formed from 2-methylimidazole and trimesic acid, demonstrates the formation of undulating chains through hydrogen bonding, which are further stacked by π–π interactions. nih.gov Similarly, the crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid reveals that molecules are linked into chains by O-H···N hydrogen bonds. nih.gov

In another relevant example, the ion pair complex formed between 2-phenyl-1H-phenanthro[9,10-d]imidazole and benzoic acid is consolidated by a combination of N-H···O and C-H···O hydrogen bonds, as well as π–π and N—H⋯π interactions. nih.gov These examples underscore the versatility of the imidazole moiety in forming a variety of predictable and stable supramolecular synthons, which are the building blocks of crystal engineering.

The following tables present crystallographic data and hydrogen bond information for related imidazole compounds, illustrating the typical interactions and geometries that could be expected in the solid state of this compound and its potential co-crystals.

Table 1: Selected Crystallographic Data of Related Imidazole Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid | C₁₅H₁₅N₃O₆ | Monoclinic | P2₁/c | nih.gov |

| 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate | C₄H₇N₂⁺·C₉H₅O₆⁻ | Monoclinic | C2/c | nih.gov |

| 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | C₂₁H₁₅N₂⁺·C₇H₅O₂⁻ | Monoclinic | P2₁/n | nih.gov |

Table 2: Hydrogen Bond Geometry in Related Imidazole Crystal Structures (Å, °)

| Compound | D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) | Ref. |

| 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid | O-H···N | - | - | - | - | nih.gov |

| 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | N1-H1···O1 | - | 1.77 | - | - | nih.gov |

| 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | C10-H10···O1 | - | 2.40 | - | - | nih.gov |

| 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | C28-H28···O1 | - | 2.48 | - | - | nih.gov |

Note: Detailed hydrogen bond metrics were not fully available in the cited abstract for one compound.

Synthesis and Characterization of Novel Derivatives and Analogues

Rational Design and Systematic Synthesis of Structural Analogues

The rational design of analogues of 2-(2-Methyl-1H-imidazol-1-yl)benzylamine is a key strategy to systematically explore the chemical space around this core structure. This approach allows for a deeper understanding of how specific structural changes influence the compound's properties.

Modifications on the Benzylamine (B48309) Moiety